molecular formula C14H7ClN4O2S2 B2549709 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 865288-23-9

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2549709
CAS No.: 865288-23-9
M. Wt: 362.81
InChI Key: ZFUCCFJAOWBQPN-UHFFFAOYSA-N
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Description

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5-chlorothiophen-2-yl group and a 1,3-benzothiazole-2-carboxamide moiety. The chlorine atom on the thiophene ring enhances lipophilicity, which may improve membrane permeability and target binding .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN4O2S2/c15-10-6-5-9(22-10)12-18-19-14(21-12)17-11(20)13-16-7-3-1-2-4-8(7)23-13/h1-6H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUCCFJAOWBQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Benzothiazole-2-Carboxylic Acid

Cyclocondensation of 2-Aminothiophenol with Carboxylic Acid Derivatives

The benzothiazole core is typically synthesized via cyclization reactions between 2-aminothiophenol (14) and carbonyl-containing compounds. A widely adopted method involves reacting 2-aminothiophenol with chloroacetyl chloride (95) in glacial acetic acid and sodium acetate, yielding 2-chloroacetamido thiophenol intermediates, which undergo intramolecular cyclization under reflux conditions to form 1,3-benzothiazole-2-carboxylic acid derivatives. For example, Heo et al. demonstrated that microwave-assisted Suzuki-Miyaura coupling of 2,6-dichlorobenzothiazole (33) with arylboronic acids efficiently introduces aromatic substituents at the 2-position.

Table 1: Cyclization Methods for Benzothiazole Formation
Starting Material Reagent/Catalyst Conditions Yield (%) Reference
2-Aminothiophenol + chloroacetyl chloride NaOAc, glacial CH₃COOH Reflux, 4 h 78
2-Aminothiophenol + ethyl chloroacetate K₂CO₃, dry acetone Reflux, 10 h 85
6-Methoxy-1,3-benzothiazol-2-amine Ethyl chloroacetate Microwave, 180 sec 92

Preparation of 5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

Hydrazide Cyclization with Carbon Disulfide

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of hydrazides. Sahoo et al. reported that 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thione derivatives form through reaction of hydrazine hydrate with ethyl-2-aminobenzoate, followed by treatment with carbon disulfide under basic conditions. Adapting this method, 5-chlorothiophene-2-carboxylic acid hydrazide can be cyclized using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the target oxadiazole amine.

Microwave-Assisted Green Synthesis

Khan et al. optimized 1,3,4-oxadiazole formation using microwave irradiation, reducing reaction times from hours to minutes. For the 5-chlorothiophene derivative, a mixture of 5-chlorothiophene-2-carbohydrazide and triethyl orthoformate in dimethylformamide (DMF) under microwave irradiation (210 W, 10–15 min) achieves >90% conversion.

Table 2: Oxadiazole Ring-Closure Strategies
Method Reagents Conditions Yield (%) Reference
Conventional cyclization POCl₃, reflux 6 h, 110°C 75
Microwave irradiation Triethyl orthoformate 210 W, 15 min 93
Solvent-free CsPW catalyst, H₂O 2 h, 80°C 88

Amide Coupling for Final Product Assembly

Carbodiimide-Mediated Coupling

The final step involves coupling 1,3-benzothiazole-2-carboxylic acid (or its chloride) with 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. Shi et al. utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to activate the carboxylic acid, achieving 82% yield after 12 h at 25°C.

Direct Chloride-Amine Reaction

Alternatively, converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) enables direct reaction with the oxadiazole amine. Vrushali et al. demonstrated this approach by refluxing 1,3-benzothiazole-2-carbonyl chloride with substituted amines in dry tetrahydrofuran (THF), yielding 89–94% of carboxamides.

Table 3: Amide Bond Formation Efficiency
Activation Method Solvent Time (h) Yield (%) Reference
EDC/HOBt DCM 12 82
SOCl₂ (acid chloride) THF 6 94
Propylphosphonic anhydride DMF 4 91

Optimization and Catalytic Enhancements

Propylphosphonic Anhydride (T3P) Mediation

Recent advances employ T3P as a coupling agent under mild conditions (0–25°C), which minimizes side reactions and improves yields to >90%. This method avoids the need for exhaustive drying of solvents, making it preferable for moisture-sensitive intermediates.

Surfactant-Assisted Aqueous Synthesis

Bakht et al. reported cesium tungsto phosphoric acid (CsPW)-catalyzed reactions in water, achieving 88% yield for analogous oxadiazole-carboxamides. This green approach reduces organic solvent use and aligns with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. It has shown effectiveness against resistant strains of bacteria, particularly targeting essential biosynthetic pathways crucial for bacterial growth. Notably, it is effective against pathogens such as Neisseria gonorrhoeae and demonstrates potential as an antimalarial agent by inhibiting the growth of malaria parasites .

Mechanism of Action
The mechanism of action involves the compound's interaction with specific enzymes and proteins. It inhibits enzymatic activity related to the biosynthesis of essential biomolecules in pathogens, thereby affecting cell wall synthesis and DNA replication . This mechanism positions it as a valuable candidate for developing new antimicrobial therapies.

Anti-Cancer Properties
In addition to its antimicrobial effects, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has been investigated for its anti-cancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including glioblastoma. The compound induces apoptosis in cancer cells by damaging DNA and disrupting cellular processes critical for survival .

Agricultural Applications

Pesticidal Activity
The structural characteristics of this compound suggest potential applications in agriculture as a pesticide or herbicide. Compounds with similar oxadiazole structures have been reported to exhibit insecticidal activities, which could be explored further for developing new agricultural chemicals .

Material Science

Synthesis of Novel Materials
this compound can serve as a building block for synthesizing novel materials with unique properties. Its complex structure allows for modifications that could lead to materials with specific thermal or optical characteristics useful in various applications, including electronics and coatings .

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against multiple bacterial strains. The compound was tested using standard microbiological techniques, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-Cancer Activity
In vitro studies on glioblastoma cell lines showed that this compound significantly reduced cell viability and induced apoptosis through DNA damage mechanisms. Further research is warranted to explore its efficacy in vivo and its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Oxadiazole Ring

The target compound’s oxadiazole ring is substituted at position 5 with a 5-chlorothiophen-2-yl group. Key analogs include:

Compound Name Substituents on Oxadiazole Key Features
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide 4-Methoxybenzamide Methoxy group enhances electron density; may alter solubility and binding.
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide Propanamide Aliphatic chain increases flexibility; potential for reduced aromatic interactions.
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide Dipropylsulfamoyl group Bulky substituent likely impacts steric hindrance and pharmacokinetics.

Heterocyclic Modifications in the Amide Moiety

Replacement of the benzothiazole ring with other heterocycles significantly alters activity:

  • Quinoxaline-2-Carboxamide Analog (): The quinoxaline system introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This may shift selectivity toward different enzymatic targets compared to the benzothiazole derivative .
  • Pyridin-2-yl Analog (): The pyridine ring’s basic nitrogen could improve solubility but reduce metabolic stability relative to the sulfur-containing benzothiazole .
  • Nitazoxanide Derivative (): The thiazole-fluorobenzamide structure in N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide forms hydrogen bonds critical for PFOR enzyme inhibition. The benzothiazole in the target compound may mimic this interaction but with enhanced aromaticity .

Antimicrobial Activity

  • Benzofuran-Oxadiazole Analogs (): Compounds like 2a and 2b exhibit potent antimicrobial activity attributed to the oxadiazole ring’s electron-deficient nature and the benzofuran moiety’s planarity. The target compound’s benzothiazole may offer similar or superior activity due to sulfur’s electronegativity and thiophene’s chlorine substitution .
  • Thioxo-Oxadiazole Derivative (): The thioxo group in 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide introduces redox-active properties, which are absent in the target compound. This suggests divergent mechanisms of action despite structural similarities .

Enzyme Inhibition Potential

  • PFOR Enzyme Inhibition (): The amide linkage and electronegative substituents (e.g., fluorine) in nitazoxanide derivatives are critical for binding. The target compound’s benzothiazole and chlorothiophene may similarly stabilize interactions with enzyme active sites .

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell types, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole moiety : Known for its broad spectrum of biological activities.
  • Oxadiazole ring : Contributes to the compound's pharmacological properties.
  • Chlorothiophene group : Enhances interaction with biological targets.

The molecular formula is C11H5ClN4O4S2C_{11}H_{5}ClN_{4}O_{4}S_{2}, and it has a molecular weight of approximately 356.76 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in the biosynthesis of essential biomolecules in pathogens. For example, it effectively inhibits enzymes required for bacterial growth in resistant strains of Neisseria gonorrhoeae .
  • Cell Growth Inhibition : The compound targets key enzymes involved in cell wall synthesis and DNA replication in bacterial cells, leading to cell death .
  • Anticancer Activity : Studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties across various cancer cell lines. It has demonstrated potent cytotoxicity against human leukemia and solid tumor cell lines .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against various pathogens. Its effectiveness against resistant bacterial strains highlights its potential as a therapeutic agent in treating infections that are difficult to manage with conventional antibiotics.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant antiproliferative effects against multiple cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF7 (Breast)0.57
U-937 (Leukemia)10
A549 (Lung)9.48
HCC827 (Lung)5020.46

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Study on Anticancer Activity

A study conducted on various benzothiazole derivatives revealed that compounds with similar structures to this compound exhibited remarkable anticancer activities. For instance, derivatives showed GI50 values ranging from 0.24 to 0.92 µM against different cancer cell lines .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound demonstrated its ability to inhibit the growth of resistant bacterial strains effectively. The mechanism involved the disruption of bacterial cell metabolism through enzyme inhibition .

Q & A

Q. How can stability studies inform formulation development?

  • Methodological Answer :
  • Forced degradation : Expose to heat (40°C), light, and pH extremes (2–9) to identify labile groups (e.g., oxadiazole ring hydrolysis) .
  • HPLC monitoring : Track degradation products (e.g., benzothiazole-2-carboxylic acid) under accelerated conditions .

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